

Investigating the Anti-Metastatic Potential of VPC-18005: A Technical Guide

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Compound of Interest

Compound Name: VPC-18005

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-metastatic properties of **VPC-18005**, a novel small molecule antagonist of the ETS-related gene (ERG) transcription factor. In approximately half of prostate cancer cases, genomic alterations lead to the aberrant overexpression of ERG, which plays a crucial role in disease progression and metastasis.^{[1][2]} **VPC-18005** has emerged as a promising therapeutic candidate by directly targeting the DNA-binding ETS domain of ERG, thereby inhibiting its transcriptional activity and mitigating the metastatic cascade.^{[1][2][3][4][5][6]} This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

VPC-18005 was identified through rational in silico drug design to sterically hinder the binding of the ERG-ETS domain to DNA.^{[1][2][3][4]} This direct interaction has been confirmed through biophysical methods, including NMR spectroscopy, which demonstrated that **VPC-18005** perturbs key residues like Tyr371 required for the ERG-DNA interaction.^{[1][4]} By disrupting this binding, **VPC-18005** effectively inhibits ERG-induced transcription.^{[1][3][4][7][8]} A critical downstream target of ERG in promoting invasion is SOX9, and **VPC-18005** has been shown to decrease the expression of this gene.^{[1][3][4][8]} This mechanism supports the non-toxic, anti-metastatic application of **VPC-18005**, as it influences cell motility and invasion without significantly affecting cell viability.^{[1][3][4]}

Quantitative Data Summary

The anti-metastatic efficacy of **VPC-18005** has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

In Vitro Efficacy of VPC-18005

Cell Line	Assay Type	Metric	Concentration (μM)	Result	Reference
PNT1B-ERG	Luciferase Reporter Assay	IC50	3	Inhibition of pETS-luc reporter activity	[7]
VCaP	Luciferase Reporter Assay	IC50	6	Inhibition of pETS-luc reporter activity	[7]
PNT1B-ERG	Migration Assay	-	5	Reduced cell migration	[7]
PNT1B-ERG	Invasion Assay	-	5	Reduced cell invasion	[7]
VCaP	Gene Expression (SOX9)	-	25	Markedly decreased SOX9 mRNA levels	[3]

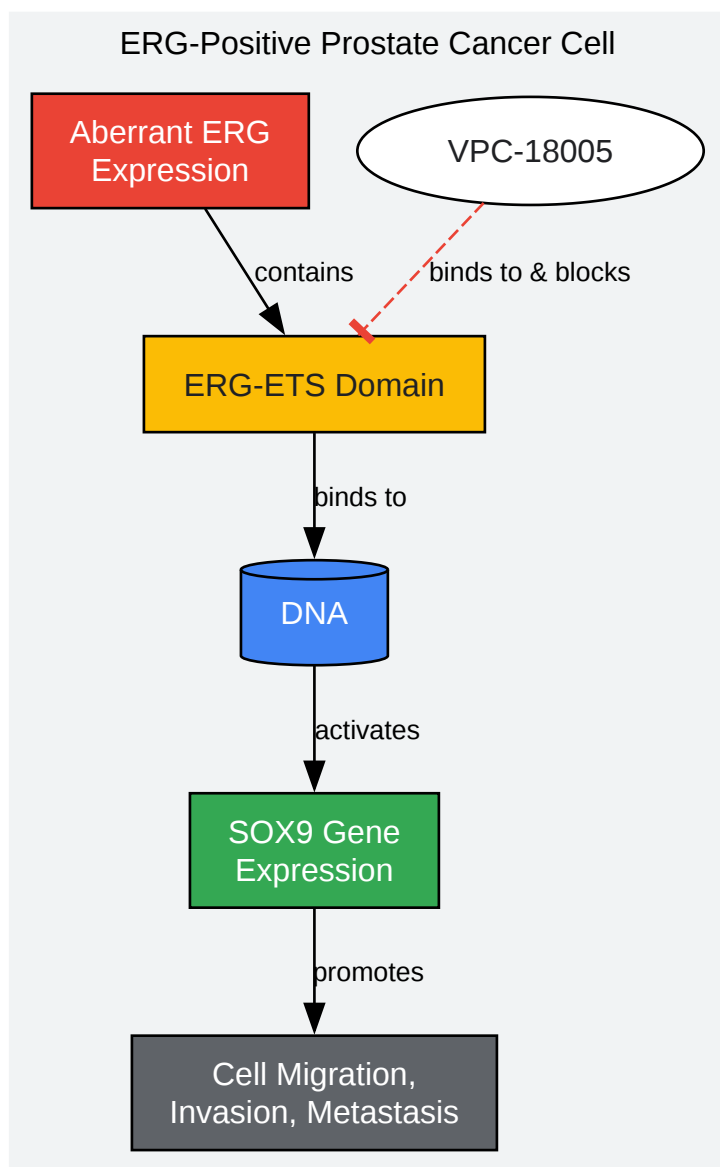
In Vivo Efficacy of VPC-18005 in Zebrafish Xenograft Model

Cell Line	Treatment Concentration (μM)	Reduction in Metastasis	Statistical Significance (p-value)	Reference
PNT1B-ERG	1	Reduced to 20-30% of inoculated animals	p = 0.03	[1] [3] [4]
PNT1B-ERG	10	Reduced to 20-30% of inoculated animals	p = 0.002	[1] [3] [4]
VCaP	1	Reduced to 20-30% of inoculated animals	p = 0.03	[1] [3] [4]
VCaP	10	Reduced to 20-30% of inoculated animals	p < 0.001	[1] [3] [4]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.

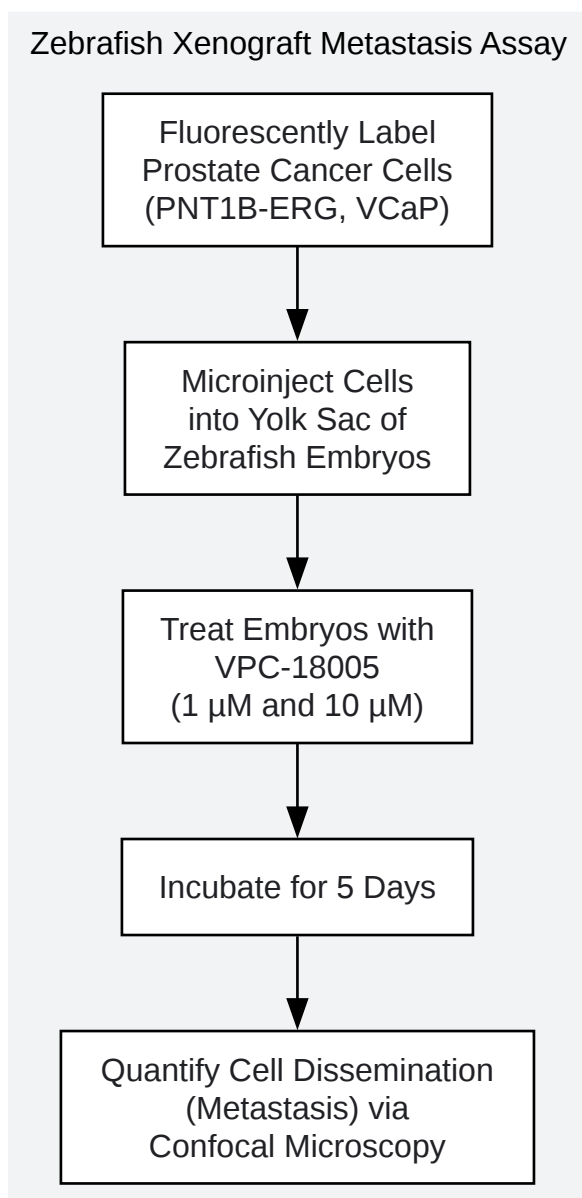
Signaling Pathway of ERG-Mediated Metastasis and VPC-18005 Inhibition



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Caption: **VPC-18005** inhibits metastasis by blocking the ERG-ETS domain.

Experimental Workflow for In Vivo Zebrafish Xenograft Model



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Caption: Workflow for assessing **VPC-18005**'s anti-metastatic effect in vivo.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of **VPC-18005**'s anti-metastatic potential.

In Vitro Migration and Invasion Assays

These assays are crucial for determining the effect of **VPC-18005** on the motility of cancer cells.

1. Cell Culture:

- PNT1B-MOCK and PNT1B-ERG cells are maintained in appropriate culture media.

2. Real-Time Cell Analysis:

- A double-chamber real-time cell analysis system is utilized.
- Cells are seeded in the upper chamber of the system.
- After 24 hours, the cells are treated with 5 μ M of **VPC-18005**.[\[4\]](#)
- Cell migration and invasion through the pores of the upper chamber are monitored in real-time. The normalized cell index serves as a measure of migration and invasion.[\[3\]](#)[\[4\]](#)

In Vivo Zebrafish Xenograft Model

This in vivo model provides a robust system for evaluating the anti-metastatic effects of compounds in a living organism.[\[1\]](#)

1. Zebrafish Maintenance:

- Wildtype zebrafish are maintained according to standard laboratory protocols.[\[1\]](#)[\[4\]](#)
- Embryos are generated through natural pair-wise mating and raised at 28.5°C.[\[1\]](#)[\[4\]](#)
- To prevent pigment formation, 0.2 mM Phenylthiourea (PTU) is added to the embryos at 10 hours post-fertilization.[\[1\]](#)[\[4\]](#)

2. Cell Preparation and Microinjection:

- Prostate cancer cell lines (PNT1B-ERG and VCaP) are fluorescently labeled the day before microinjection.[\[1\]](#)[\[4\]](#)
- Labeled cells are injected into the yolk sac of the zebrafish embryos.[\[1\]](#)[\[4\]](#)

3. Compound Treatment and Analysis:

- Following injection, embryos are cultured in the presence of **VPC-18005** at concentrations of 1 μ M and 10 μ M.[1][4]
- After 5 days of treatment, the dissemination of the fluorescently labeled cancer cells from the yolk sac to other parts of the zebrafish body is observed and quantified using microscopy.[1][4] The percentage of fish exhibiting cell dissemination is calculated.[1][4]

Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of ERG.

1. Cell Lines and Reporter Construct:

- PNT1B-ERG and VCaP cells, which endogenously express ERG, are used.
- A pETS-luc reporter construct, containing ETS binding sites upstream of a luciferase gene, is transfected into the cells.

2. Compound Treatment and Measurement:

- Cells are treated with varying concentrations of **VPC-18005**.
- Luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of ERG transcriptional activity.
- IC50 values are calculated to determine the concentration of **VPC-18005** required to inhibit 50% of the ERG transcriptional activity.[7]

Conclusion

VPC-18005 demonstrates significant anti-metastatic potential by directly targeting the ERG transcription factor, a key driver in a substantial portion of prostate cancers. The in vitro and in vivo data strongly support its ability to inhibit cancer cell migration and invasion at non-toxic concentrations. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of **VPC-18005** and similar targeted therapies for the treatment of metastatic prostate cancer.[1][2][3][4][6]

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